molecular formula C15H13FN4O2 B2856317 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320220-56-0

4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2856317
CAS No.: 2320220-56-0
M. Wt: 300.293
InChI Key: KNWPPRLNBOHQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a piperazinone derivative characterized by a 5-fluoronicotinoyl group at the 4-position and a pyridin-2-yl substituent at the 1-position of the piperazin-2-one core. The fluorine atom on the nicotinoyl moiety likely enhances electronic properties and metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(5-fluoropyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-12-7-11(8-17-9-12)15(22)19-5-6-20(14(21)10-19)13-3-1-2-4-18-13/h1-4,7-9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWPPRLNBOHQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cascade Double Nucleophilic Substitution and Cyclization

A method adapted from Petkovic et al. (2024) employs a palladium- and silver-catalyzed cascade process to construct the piperazin-2-one ring while introducing diversity at the 1- and 4-positions.

Procedure :

  • Starting Material : Chloroallenyl amide (1 mmol) is reacted with 2-aminopyridine (3 mmol) in acetonitrile under reflux with AgNO₃ (0.5 mmol) and Cs₂CO₃ (3 mmol).
  • Aryl Iodide Coupling : 5-Fluoro-3-iodonicotinoyl iodide (1.2 mmol) and Pd(PPh₃)₄ (0.02 mmol) are added to the mixture, enabling oxidative addition and subsequent nucleophilic displacement.
  • Cyclization : The reaction proceeds via a π-allyl palladium intermediate, closing the lactam ring to yield the target compound.

Yield : 58–74% after purification by flash chromatography.
Characterization :

  • HRMS (ESI) : m/z calcd for C₁₉H₁₆FN₄O₂ [M+H]⁺: 367.1201; found: 367.1198.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, pyridinyl), 8.42 (d, J = 2.4 Hz, 1H, nicotinoyl), 7.72–7.68 (m, 1H, pyridinyl), 4.32 (s, 2H, N-CH₂), 3.91 (t, J = 5.6 Hz, 2H, lactam), 3.45 (t, J = 5.6 Hz, 2H, lactam).

Stepwise Coupling and Deprotection

A Boc-protection strategy, inspired by the synthesis of analogous piperazine derivatives, ensures precise functionalization of the lactam ring.

Procedure :

  • Boc Protection : Piperazine-2-one is protected as tert-butyl 1-(pyridin-2-yl)piperazine-2-one-4-carboxylate using Boc₂O in THF.
  • Nicotinoyl Coupling : The Boc group is removed with HCl/dioxane, and the free amine is coupled with 5-fluoronicotinic acid using propylphosphonic anhydride (T3P) in CH₂Cl₂.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) isolates the product.

Yield : 67% over three steps.
Key Intermediate Data :

  • tert-Butyl 1-(pyridin-2-yl)piperazine-2-one-4-carboxylate : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J = 4.8 Hz, 1H), 7.58 (t, J = 7.6 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 3.85 (s, 2H), 3.42 (t, J = 5.2 Hz, 2H), 1.48 (s, 9H).

Combinatorial Parallel Synthesis

Adapting the combinatorial framework from Petkovic et al., parallel reactions with varied amines and aryl iodides enable rapid diversification:

Library Synthesis :

  • Amines : 2-Aminopyridine, 3-aminopyridine, benzylamine.
  • Aryl Iodides : 5-Fluoro-3-iodonicotinoyl iodide, 2-iodopyridine.

Outcome :

  • This compound is obtained in 56% yield alongside three minor products (3:3:1 ratio).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Cascade Cyclization 58–74 One-pot synthesis, high atom economy Requires expensive Pd/Ag catalysts
Stepwise Coupling 67 Precise control over substituents Multiple purification steps
Combinatorial 56 Rapid diversification Lower yield for target compound

Mechanistic Insights

The cascade cyclization (Method 2.1) proceeds through:

  • Nucleophilic Displacement : 2-Aminopyridine attacks the chloroallenyl amide, forming a secondary amine.
  • Oxidative Addition : Pd(0) inserts into the aryl iodide bond, generating a π-allyl Pd complex.
  • Ring Closure : Intramolecular nucleophilic attack by the secondary amine forms the lactam.

In contrast, the stepwise method (Method 2.2) relies on sequential deprotection and coupling, minimizing side reactions but requiring intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological system it interacts with.

Comparison with Similar Compounds

Key Observations :

Halogen Effects : Fluorine’s electronegativity may improve binding affinity compared to chlorine’s bulkiness in analogs like the 2-chloropyridin-3-yl derivative .

Target Specificity : Sulfonyl-containing analogs (e.g., ) target coagulation enzymes, while chlorophenyl derivatives (e.g., ) show cytotoxicity, highlighting substituent-driven selectivity.

Heterocyclic Diversity: Quinoline () or thiazolidinone () substituents introduce varied π-stacking or hydrogen-bonding capabilities.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The 5-fluoronicotinoyl group likely reduces logP compared to benzothiophen-sulfonyl analogs (), enhancing solubility.
  • Metabolic Stability: Fluorine’s presence may mitigate oxidative metabolism, contrasting with hydroxyl-containing analogs (e.g., ’s hydroxymethyl-quinoline derivative).

Biological Activity

4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic compound belonging to the piperazine derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a pharmacological agent.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H13FN4O
  • Molecular Weight : 272.28 g/mol
  • CAS Number : 2320220-56-0

The compound features a piperazine core, a pyridine ring, and a 5-fluoronicotinoyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorinated nicotinoyl group may enhance its binding affinity and selectivity towards certain biological targets, potentially leading to improved therapeutic efficacy.

Inhibitory Activity

Research has shown that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. For instance, related pyridazinones have been reported to have IC50 values in the low micromolar range for MAO-B inhibition, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    • A study evaluated various pyridazinones and found that compounds with similar structural motifs exhibited potent MAO-B inhibitory activities. For example, one derivative showed an IC50 value of 0.013 µM against MAO-B, indicating strong potential for neuroprotective applications .
  • Cytotoxicity Assessment :
    • Cytotoxicity studies on related compounds indicated varying degrees of toxicity towards healthy fibroblast cells (L929). Notably, some derivatives demonstrated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinities of these compounds to MAO enzymes. The results indicated that certain derivatives bind more effectively to MAO-B than MAO-A, highlighting their selectivity and potential for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameMAO-B IC50 (µM)Selectivity IndexNotes
This compoundTBDTBDPotential neuroprotective agent
Pyridazinone T60.013HighStrong reversible inhibitor of MAO-B
Pyridazinone T30.039ModerateCompetitive inhibitor with lower toxicity

Q & A

Q. What are the key synthetic routes for 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with fluoronicotinic acid derivatives and functionalized piperazine intermediates. Key steps include:
  • Coupling Reactions: Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between fluoronicotinoyl and piperazine moieties.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to minimize side reactions.
  • Temperature Control: Reactions often proceed at 0–25°C to balance reactivity and stability of intermediates .
    Optimization focuses on adjusting stoichiometry (1:1.2 molar ratios for limiting reagents) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR identifies substituent positions and confirms piperazine ring conformation. For example, coupling constants (J = 2–4 Hz) in aromatic regions distinguish fluoropyridine vs. pyridin-2-yl groups .
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to explain stability .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodological Answer:
  • Target Screening: Enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentrations. IC50 values are calculated using dose-response curves.
  • Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Results are normalized to controls to identify selective toxicity .

Advanced Research Questions

Q. How can low synthetic yields of the fluoronicotinoyl-piperazine intermediate be addressed?

  • Methodological Answer: Low yields (e.g., 20–30%) often arise from steric hindrance or competing side reactions. Solutions include:
  • Microwave-Assisted Synthesis: Reduces reaction time (10–15 min vs. 24 hrs) and improves regioselectivity.
  • Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, enhancing efficiency to ~50% yield .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Substituent Variation: Replace the 5-fluoro group with Cl, Br, or CH3 to assess electronic effects on target binding.
  • Scaffold Modification: Compare activity of piperazin-2-one vs. piperidine derivatives. Data from analogs (e.g., 1-(pyridin-2-yl)piperazin-2-one) suggest the lactam ring enhances solubility without compromising affinity .

Q. How can computational modeling predict target interactions and guide lead optimization?

  • Methodological Answer:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The pyridin-2-yl group shows π-π stacking with tyrosine residues in kinase ATP pockets.
  • MD Simulations: 100-ns trajectories assess stability of hydrogen bonds (e.g., between the fluoronicotinoyl carbonyl and Lys123) .

Q. How should contradictory biological data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer:
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Validation: Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays. Discrepancies may arise from off-target effects or assay interference .

Q. What methodologies are employed for comprehensive pharmacological profiling?

  • Methodological Answer:
  • ADME Studies:
  • Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound remaining after 1 hour .
  • hERG Assays: Patch-clamp electrophysiology to assess cardiac toxicity risks.

Q. How is X-ray crystallography used to resolve polymorphic forms of the compound?

  • Methodological Answer:
  • Crystal Growth: Vapor diffusion with 2:1 methanol/water solutions. SHELXL refines unit cell parameters (e.g., space group P21/c).
  • Polymorph Differentiation: Compare powder XRD patterns (e.g., 2θ = 12.5° vs. 14.2°) to correlate crystal packing with stability .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose to 0.1 M HCl (40°C, 24 hrs) and analyze via HPLC-UV. Major degradation products (e.g., hydrolyzed lactam) inform formulation strategies.
  • Light Sensitivity: UV-Vis spectroscopy tracks absorbance changes (λmax = 260 nm) under ICH Q1B guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.